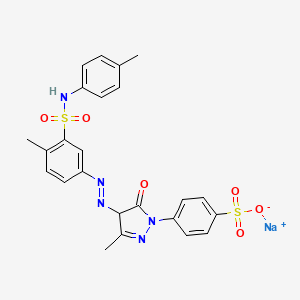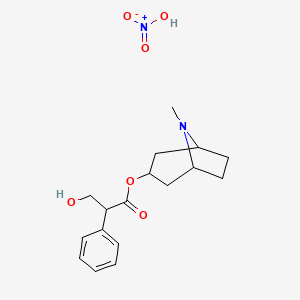
17-(Butan-2-yl)-11-butyl-13-ethyl-2,4-dimethyl-8-(2-methylpropyl)henicosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alcohols, C32-36-branched, are a class of organic compounds characterized by the presence of a hydroxyl (OH) group attached to a branched aliphatic carbon chain containing 32 to 36 carbon atoms . These alcohols are known for their unique structural properties, which contribute to their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alcohols, C32-36-branched, can be achieved through several methods. One common approach involves the Guerbet reaction, which is a condensation reaction that produces branched alcohols by dimerizing primary alcohols . This reaction typically requires an alkaline catalyst, such as potassium hydroxide, and is often conducted at elevated temperatures and pressures. Transition metal catalysts, such as nickel, palladium, copper, rhodium, and iridium, can also be used to facilitate the reaction under milder conditions .
Industrial Production Methods: In industrial settings, the production of alcohols, C32-36-branched, often involves the hydrogenation of carbon monoxide or the hydration of alkenes . These methods are scalable and can produce large quantities of the desired alcohols with high purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Alcohols, C32-36-branched, undergo various chemical reactions, including oxidation, reduction, substitution, and esterification .
Common Reagents and Conditions:
Esterification: Alcohols react with carboxylic acids in the presence of acid catalysts to form esters.
Major Products Formed: The major products formed from these reactions include aldehydes, ketones, alkanes, alkyl halides, and esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Alcohols, C32-36-branched, have a wide range of applications in scientific research and industry .
Chemistry: They are used as intermediates in the synthesis of complex organic molecules and as solvents in various chemical reactions .
Biology: In biological research, these alcohols are used in the study of lipid metabolism and as components of cell membranes .
Industry: In the industrial sector, alcohols, C32-36-branched, are used as lubricants, plasticizers, and surfactants due to their excellent fluidity and low melting points .
Mécanisme D'action
The mechanism of action of alcohols, C32-36-branched, involves their interaction with various molecular targets and pathways .
Molecular Targets: These alcohols can interact with enzymes and proteins, affecting their structure and function. For example, they can act as inhibitors or activators of specific enzymes involved in metabolic pathways .
Pathways Involved: The primary pathways affected by these alcohols include lipid metabolism, signal transduction, and membrane fluidity regulation . Their branched structure allows them to integrate into lipid bilayers, altering membrane properties and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Linear Alcohols: Unlike branched alcohols, linear alcohols have a straight-chain structure.
Guerbet Alcohols: These are a specific type of branched alcohols produced through the Guerbet reaction.
Uniqueness: Alcohols, C32-36-branched, are unique due to their specific branching pattern, which imparts low melting points and excellent fluidity. This makes them particularly useful in applications requiring high-performance lubricants and plasticizers .
Propriétés
Formule moléculaire |
C37H76O |
|---|---|
Poids moléculaire |
537.0 g/mol |
Nom IUPAC |
17-butan-2-yl-11-butyl-13-ethyl-2,4-dimethyl-8-(2-methylpropyl)henicosan-1-ol |
InChI |
InChI=1S/C37H76O/c1-10-14-19-36(28-34(13-4)20-17-23-37(22-15-11-2)33(9)12-3)25-24-35(26-30(5)6)21-16-18-31(7)27-32(8)29-38/h30-38H,10-29H2,1-9H3 |
Clé InChI |
WSNFLOWHTXTRTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC(CCCC(C)CC(C)CO)CC(C)C)CC(CC)CCCC(CCCC)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)






![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)



![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)
